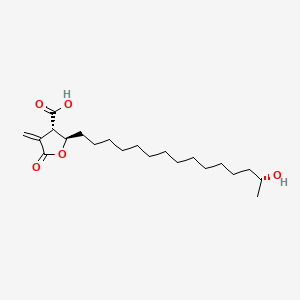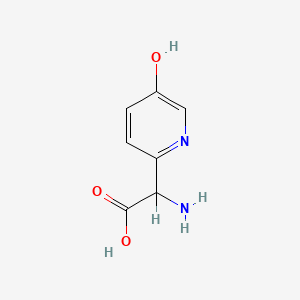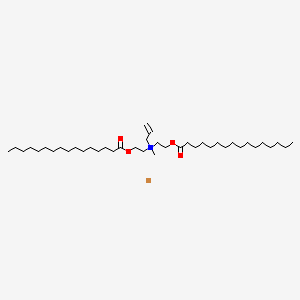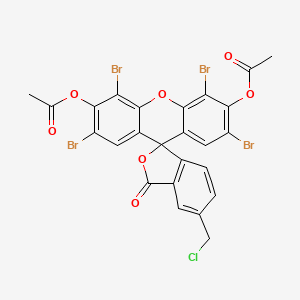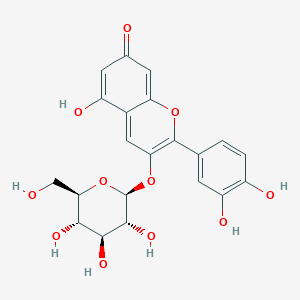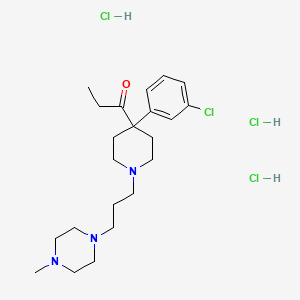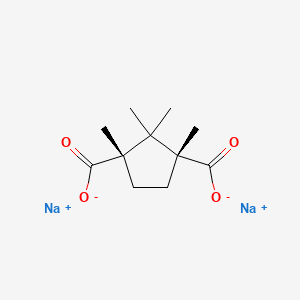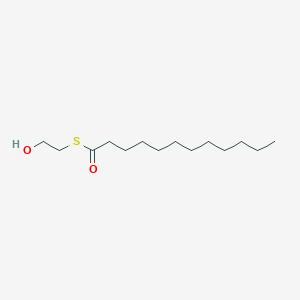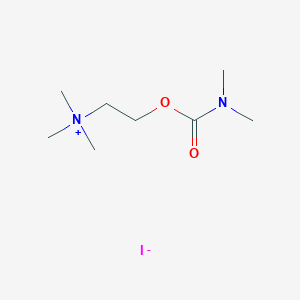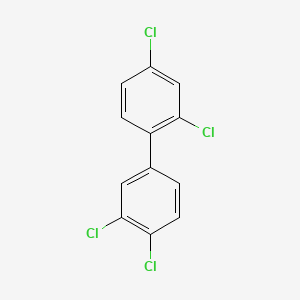![molecular formula C13H20Cl2N2 B1205472 Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride CAS No. 85248-60-8](/img/structure/B1205472.png)
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride: is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride typically involves multiple steps, including the formation of the pyridoindole core and subsequent functionalization. The synthetic route often begins with the cyclization of appropriate precursors under controlled conditions to form the indole ring system. This is followed by the introduction of methyl groups at specific positions through alkylation reactions. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline production and minimize waste.
化学反应分析
Types of Reactions
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
科学研究应用
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholine
- Rac-(4aR,7aS)-octahydropyrrolo[3,4-b]morpholine dihydrochloride
- Rac-(4aR,7aS)-6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione hydrochloride
Uniqueness
Rac-(4aR,9bS)-2,8-dimethyl-1H,2H,3H,4H,4aH,5H,9bH-pyrido[4,3-b]indoledihydrochloride stands out due to its unique pyridoindole structure, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its diverse biological activities make it a valuable compound for research and industrial use.
属性
CAS 编号 |
85248-60-8 |
|---|---|
分子式 |
C13H20Cl2N2 |
分子量 |
275.21 g/mol |
IUPAC 名称 |
(4aR,9bS)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole;dihydrochloride |
InChI |
InChI=1S/C13H18N2.2ClH/c1-9-3-4-12-10(7-9)11-8-15(2)6-5-13(11)14-12;;/h3-4,7,11,13-14H,5-6,8H2,1-2H3;2*1H/t11-,13-;;/m1../s1 |
InChI 键 |
XWLFAMANDIWUKH-IZUPTLQPSA-N |
手性 SMILES |
CC1=CC2=C(C=C1)N[C@H]3[C@@H]2CN(CC3)C.Cl.Cl |
SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |
规范 SMILES |
CC1=CC2=C(C=C1)NC3C2CN(CC3)C.Cl.Cl |
| 95751-51-2 | |
同义词 |
(-)-stobadin (-)-stobadin dihydrochloride (-)-stobadine (-)-stobadine dihydrochloride 2,3,4,4a,5,9b-hexahydro-2,8-dimethyl-1H-pyrido(4,3-b)indole carbidine DH 1011 DH-1011 dicarbine dicarbine dihydrochloride dicarbine dihydrochloride, (+)-isomer dicarbine dihydrochloride, (cis)-(+)-isomer dicarbine dihydrochloride, (cis)-(-)-isomer dicarbine dihydrochloride, (trans)-isomer dicarbine fumarate (1:1) dicarbine hydrochloride dicarbine oxalate (1:1), (cis)-(+)-isomer dicarbine, (cis)-(+)-isomer dicarbine, (cis)-(+-)-isomer dicarbine, (cis)-(-)-isomer DP 10131 DP-1031 stobadin stobadin dihydrochloride stobadin dipalmitate stobadine stobadine dihydrochloride stobadine dipalmitate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


